Heptaplatine Sunpla

Vue d'ensemble

Description

Applications De Recherche Scientifique

L'eptaplatine a plusieurs applications en recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Médecine : L'eptaplatine est principalement utilisé comme agent anticancéreux pour le traitement du cancer gastrique avancé.

Mécanisme d'action

L'eptaplatine exerce ses effets anticancéreux en se liant à l'ADN et en formant des adduits d'ADN. Cette liaison perturbe la structure de l'ADN, inhibant la réplication et la transcription de l'ADN, conduisant finalement à la mort cellulaire. Les principales cibles moléculaires de l'eptaplatine sont les atomes d'azote dans les bases puriques de l'ADN . Les voies impliquées dans son mécanisme d'action comprennent l'induction des voies de réponse aux dommages à l'ADN et l'activation de l'apoptose .

Mécanisme D'action

Target of Action

Heptaplatin, also known as Eptaplatin or Sunpla, primarily targets DNA . DNA plays a crucial role in cell division and growth, and alterations in DNA can lead to cell death or uncontrolled cell proliferation, leading to cancer .

Mode of Action

Heptaplatin is a DNA inhibitor and a DNA alkylating agent . It interacts with DNA by forming covalent cross-links, which alter the helical structure of DNA . This prevents DNA replication and restoration, leading to cell apoptosis . Heptaplatin’s mode of action is similar to that of cisplatin and oxaliplatin .

Biochemical Pathways

Heptaplatin affects the DNA replication pathway, leading to downstream effects such as cell apoptosis . The drug’s interaction with DNA inhibits the replication of malignant cells, thereby preventing the proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of platinum drugs, including Heptaplatin, are crucial for their efficacy and safety . Factors such as the quantity of protein-bound drug in blood serum, the rate at which the drugs are cleared by the body, and the rate at which the drugs are degraded and deactivated, all play a role in the drug’s pharmacokinetics .

Result of Action

Heptaplatin has shown effectiveness in the treatment of various types of cancer cells . For instance, it has been effective against L1210 cisplatin-resistant leukemia cells . The activity of the drug may be partly related to the decreased expression of metallothioneins as a result of heptaplatin action .

Action Environment

The action, efficacy, and stability of Heptaplatin can be influenced by environmental factors. For example, at pH 6.0 in a tumor microenvironment, overexpressed spermine can exchange competitively heptaplatin from heptaplatin-CB7, which can enhance the antitumor activity on colorectal tumor cells and lower cytotoxicity than the drug alone on colorectal normal cells .

Analyse Biochimique

Biochemical Properties

Heptaplatin plays a crucial role in biochemical reactions by interacting with DNA, RNA, and proteins. The compound forms covalent bonds with the nitrogen atoms of purine bases in DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately triggering cell death. Heptaplatin also interacts with various enzymes and proteins, including metallothionein, which plays a role in its resistance mechanism .

Cellular Effects

Heptaplatin exhibits significant cytotoxic effects on various cancer cell lines, including gastric cancer cells. It induces apoptosis by causing DNA damage and disrupting cell signaling pathways. Heptaplatin affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Additionally, it influences cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, Heptaplatin exerts its effects through the formation of DNA adducts, which inhibit DNA replication and transcription. The compound binds to DNA, forming intra- and inter-strand crosslinks that prevent the proper functioning of the DNA molecule. Heptaplatin also interacts with proteins involved in DNA repair, such as metallothionein, reducing their activity and enhancing its cytotoxic effects .

Metabolic Pathways

Heptaplatin is involved in several metabolic pathways, including those related to DNA repair and apoptosis. The compound interacts with enzymes such as metallothionein, which modulates its cytotoxic effects. Heptaplatin also affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Heptaplatin is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, Heptaplatin binds to DNA and proteins, leading to its accumulation in the nucleus and other cellular compartments .

Subcellular Localization

Heptaplatin primarily localizes in the nucleus, where it forms DNA adducts and exerts its cytotoxic effects. The compound may also be found in other subcellular compartments, such as the cytoplasm and mitochondria, where it can interact with proteins and enzymes involved in cellular metabolism and apoptosis .

Méthodes De Préparation

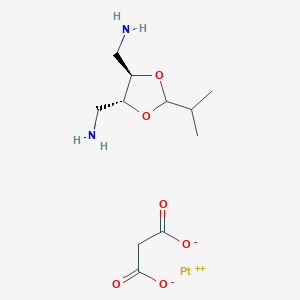

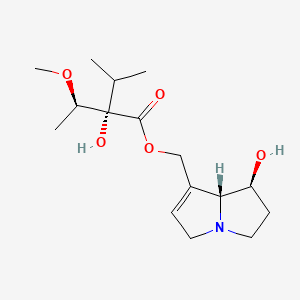

La synthèse de l'eptaplatine implique plusieurs étapes. Une méthode comprend la réaction entre un complexe de platine diamine dihalogéné et l'acide malonique . Le processus implique généralement les étapes suivantes :

Préparation du D-tartrate de diéthyle : L'acide D-tartrique réagit avec l'éthanol en présence d'un catalyseur acide pour former le D-tartrate de diéthyle.

Formation du 2,3-O-isobutylidène-D-tartrate de diéthyle : Ce composé est traité avec l'isobutyraldéhyde et le sulfate de cuivre anhydre en présence d'acide méthanesulfonique.

Réduction en (4R,5R)-4,5-bis(hydroxyméthyl)-2-isopropyl-1,3-dioxolane : Le diester est réduit avec de l'hydrure de lithium aluminium.

Formation du (4R,5R)-4,5-bis(méthylsulfonyloxyméthyl)-2-isopropyl-1,3-dioxolane : Ce composé est traité avec du chlorure de méthanesulfonyle dans la pyridine.

Formation du (4R,5R)-4,5-bis(azidométhyl)-2-isopropyl-1,3-dioxolane : Le bis(méthanesulfonate) réagit avec l'azoture de sodium dans le diméthylformamide.

Réduction en (4R,5R)-4,5-bis(aminométhyl)-2-isopropyl-1,3-dioxolane : L'azoture est réduit avec de l'hydrogène en présence de palladium sur carbone.

Formation du cis-diiodo [(4R,5R)-4,5-bis(aminométhyl)-2-isopropyl-1,3-dioxolane] platine (II) : La diamine réagit avec le tétrachloroplatinate(II) de potassium.

Produit final : Le complexe de platine est traité avec le sel d'argent de l'acide malonique pour obtenir l'eptaplatine.

Analyse Des Réactions Chimiques

L'eptaplatine subit diverses réactions chimiques, principalement impliquant la substitution et la chimie de coordination. Les principales réactions comprennent :

Réactions de substitution : L'eptaplatine peut subir des réactions d'échange de ligands où les ligands liés au centre de platine sont remplacés par d'autres ligands.

Réactions de coordination : L'eptaplatine peut former des complexes de coordination avec d'autres molécules, en particulier l'ADN, ce qui est crucial pour son activité anticancéreuse.

Les réactifs courants utilisés dans ces réactions comprennent l'acide malonique, le tétrachloroplatinate(II) de potassium et divers solvants organiques. Les principaux produits formés à partir de ces réactions sont généralement des complexes de platine avec différents ligands .

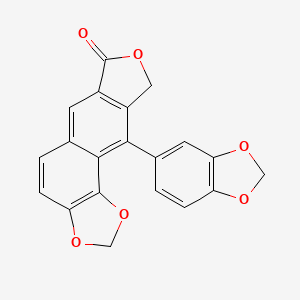

Comparaison Avec Des Composés Similaires

L'eptaplatine fait partie d'une classe de médicaments anticancéreux à base de platine, qui comprend le cisplatine, le carboplatine, l'oxaliplatine, le nédaplatine, le lobaplatine et le satraplatine . Comparé à ces composés, l'eptaplatine présente plusieurs caractéristiques uniques :

Toxicité inférieure : L'eptaplatine est conçu pour avoir une toxicité réduite par rapport aux médicaments à base de platine antérieurs comme le cisplatine.

Efficacité accrue : L'eptaplatine a montré une efficacité améliorée dans le traitement de certains types de cancer, en particulier le cancer gastrique avancé.

Des composés similaires comprennent :

Cisplatine : Le premier médicament anticancéreux à base de platine, connu pour son efficacité élevée mais aussi sa forte toxicité.

Carboplatine : Un médicament à base de platine de deuxième génération avec une toxicité réduite par rapport au cisplatine.

Oxaliplatine : Un autre médicament à base de platine de deuxième génération, efficace contre le cancer colorectal.

Nédaplatine : Un médicament à base de platine avec un mécanisme d'action similaire mais une pharmacocinétique différente.

Lobaplatine : Un médicament à base de platine utilisé en Chine pour le traitement de divers cancers.

Satraplatine : Un médicament à base de platine oral actuellement en cours d'investigation pour ses propriétés anticancéreuses.

Propriétés

Numéro CAS |

146665-77-2 |

|---|---|

Formule moléculaire |

C11H18N2O6Pt |

Poids moléculaire |

469.35 g/mol |

Nom IUPAC |

[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(4+);propanedioate |

InChI |

InChI=1S/C8H16N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-10H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7);/q-2;;+4/p-2/t6-,7-;;/m1../s1 |

Clé InChI |

LPTCUYGPZMAHMM-GPJOBVNKSA-L |

SMILES |

CC(C)C1OC(C(O1)CN)CN.C(C(=O)[O-])C(=O)[O-].[Pt+2] |

SMILES isomérique |

CC(C)C1O[C@@H]([C@H](O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4] |

SMILES canonique |

CC(C)C1OC(C(O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Heptaplatin Sunpla; HTP; NSC644591 NSCD644591 SKI2053R. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide](/img/structure/B1673058.png)